An In-depth Technical Guide to 4-Mercaptobenzenesulfonic Acid: Chemical Properties and Structure
An In-depth Technical Guide to 4-Mercaptobenzenesulfonic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structural features of 4-Mercaptobenzenesulfonic acid. The information is curated for professionals in research and development, with a focus on data-driven insights and practical experimental guidance.
Chemical Identity and Physical Properties
4-Mercaptobenzenesulfonic acid, also known as 4-sulfidobenzenosulfonic acid, is an aromatic organic compound containing both a sulfonic acid and a thiol functional group.[1] These functional groups impart distinct chemical characteristics to the molecule, making it a subject of interest in various chemical and pharmaceutical applications.
Table 1: General and Physical Properties of 4-Mercaptobenzenesulfonic Acid
| Property | Value | Source(s) |
| IUPAC Name | 4-sulfanylbenzenesulfonic acid | [1] |
| CAS Number | 7134-41-0 | [1] |
| Molecular Formula | C₆H₆O₃S₂ | [1] |
| Molecular Weight | 190.24 g/mol | [2] |
| Appearance | Solid (Physical form) | [2] |
| Melting Point | 251-253 °C | |
| Boiling Point | Decomposes before boiling (Predicted) | |
| Solubility | Soluble in water and polar organic solvents like ethanol. Insoluble in nonpolar solvents. | [2][3][4][5][6] |
| pKa (Sulfonic Acid Group) | < 0 (Estimated based on benzenesulfonic acid, pKa ≈ -2.8 to 0.7) | [7] |
| pKa (Thiol Group) | ~6-7 (Estimated based on thiophenol, pKa ≈ 6.6) | [1] |
Chemical Structure
The structure of 4-Mercaptobenzenesulfonic acid is characterized by a benzene ring substituted with a sulfonic acid group (-SO₃H) and a thiol group (-SH) at the para position (positions 1 and 4).
Table 2: Structural Identifiers for 4-Mercaptobenzenesulfonic Acid
| Identifier | Representation | Source(s) |
| SMILES | C1=CC(=CC=C1S)S(=O)(=O)O | [1] |
| InChI | InChI=1S/C6H6O3S2/c7-11(8,9)6-3-1-5(10)2-4-6/h1-4,10H,(H,7,8,9) | [1] |
| InChIKey | ULBNVDPBWRTOPN-UHFFFAOYSA-N | [1] |
Below is a 2D representation of the chemical structure of 4-Mercaptobenzenesulfonic acid.
Caption: 2D Structure of 4-Mercaptobenzenesulfonic Acid
Experimental Protocols
Synthesis of 4-Mercaptobenzenesulfonic Acid
A common synthetic route to 4-Mercaptobenzenesulfonic acid involves the reduction of 4-chlorobenzenesulfonyl chloride. This multi-step process is outlined below.
Workflow for the Synthesis of 4-Mercaptobenzenesulfonic Acid
Caption: Synthesis workflow from Chlorobenzene.
Step 1: Synthesis of 4-Chlorobenzenesulfonyl Chloride
This intermediate can be synthesized by the reaction of chlorobenzene with an excess of chlorosulfonic acid.[1]
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Materials: Chlorobenzene, Chlorosulfonic acid.
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Procedure: Slowly add chlorobenzene to a stirred, cooled solution of excess chlorosulfonic acid. The reaction is typically carried out at a controlled temperature to prevent side reactions. After the addition is complete, the reaction mixture is stirred for a specified period. The product is then isolated by carefully pouring the reaction mixture onto crushed ice, followed by filtration and washing of the precipitated solid.
Step 2: Reduction of 4-Chlorobenzenesulfonyl Chloride to 4-Mercaptobenzenesulfonic Acid
The sulfonyl chloride is then reduced to the corresponding thiol. A common reducing agent for this transformation is zinc dust in an acidic medium.
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Materials: 4-Chlorobenzenesulfonyl chloride, Zinc dust, Sulfuric acid.
-
Procedure: A suspension of 4-chlorobenzenesulfonyl chloride in a suitable solvent (e.g., aqueous ethanol) is treated with zinc dust. Dilute sulfuric acid is then added portion-wise while maintaining a controlled temperature. The reaction is monitored until the starting material is consumed.
Purification by Recrystallization
The crude 4-Mercaptobenzenesulfonic acid can be purified by recrystallization. The choice of solvent is critical for effective purification. Given its polar nature, water or aqueous alcohol mixtures are potential recrystallization solvents.
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General Procedure:
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Dissolve the crude solid in a minimum amount of hot solvent.
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If colored impurities are present, treat the hot solution with a small amount of activated carbon and filter hot through a fluted filter paper.
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Allow the filtrate to cool slowly to room temperature to induce crystallization.
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Complete the crystallization by cooling in an ice bath.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
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Dry the crystals under vacuum.
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Analytical Characterization
The purity and identity of the synthesized 4-Mercaptobenzenesulfonic acid can be confirmed using various analytical techniques.
Table 3: Analytical Methods for Characterization
| Technique | Expected Observations |
| Melting Point | A sharp melting point close to the literature value indicates high purity. |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons, with splitting patterns corresponding to a 1,4-disubstituted benzene ring, and a peak for the thiol proton. |
| ¹³C NMR | The spectrum should display the expected number of signals for the aromatic carbons, with chemical shifts influenced by the electron-withdrawing sulfonic acid group and the electron-donating thiol group. |
| FT-IR | The spectrum should exhibit characteristic absorption bands for the O-H stretch of the sulfonic acid, S=O stretches, S-O stretch, and the S-H stretch of the thiol group. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. |
Spectral Data (Predicted and from Related Compounds)
Table 4: Predicted/Related Spectral Data
| Technique | Region/Chemical Shift (ppm) | Assignment |
| ¹H NMR | ~7.2-7.8 | Aromatic protons (two doublets) |
| ~3.4 | Thiol proton (-SH) | |
| ~12-13 | Sulfonic acid proton (-SO₃H) (often broad and may exchange with solvent) | |
| ¹³C NMR | ~125-145 | Aromatic carbons |
| FT-IR (cm⁻¹) | ~3400-3500 (broad) | O-H stretch (sulfonic acid) |
| ~2550-2600 (weak) | S-H stretch (thiol) | |
| ~1250-1120 and ~1080-1010 | S=O and S-O stretches (sulfonic acid) |
Safety and Handling
4-Mercaptobenzenesulfonic acid should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.
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Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[2]
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Precautionary Statements: Wear protective gloves, protective clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
This guide provides a foundational understanding of the chemical properties, structure, and handling of 4-Mercaptobenzenesulfonic acid. For specific applications, further research and experimental validation are recommended.
References
- 1. Page loading... [wap.guidechem.com]
- 2. rsc.org [rsc.org]
- 3. 4-Mercaptobenzoic acid(1074-36-8) 1H NMR [m.chemicalbook.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. Comparison of 4-Mercaptobenzoic Acid SERS Based Methods for pH Determination In Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. hmdb.ca [hmdb.ca]
